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Compound of Interest

Compound Name:
5-Chloro-2-ethoxyphenylboronic

acid

CAS No.: 352534-86-2

Cat. No.: B1588029

Get Quote

Executive Summary & Compound Identity
5-Chloro-2-ethoxyphenylboronic acid is a critical arylboronate scaffold used primarily in

Suzuki-Miyaura cross-coupling reactions to introduce the 5-chloro-2-ethoxyphenyl moiety into

biaryl drug candidates.[1] Its structural integrity is defined by the specific para relationship

between the chloro and ethoxy substituents, with the boronic acid positioned ortho to the

ethoxy group.
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Attribute Specification

IUPAC Name (5-Chloro-2-ethoxyphenyl)boronic acid

CAS Registry Number 352534-86-2

Molecular Formula C₈H₁₀BClO₃

Molecular Weight 200.43 g/mol

Appearance White to off-white crystalline powder

Melting Point 122–124 °C (Lit.)[1][2]

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

Synthesis & Impurity Profile
Understanding the synthetic origin is essential for interpreting spectral impurities. This

compound is typically synthesized via lithium-halogen exchange or Grignard formation from 2-

bromo-4-chlorophenetole, followed by boronation.

Common Impurities:

Protodeboronation Product: 4-Chlorophenetole (creates extra aromatic signals).

Boroxine Trimer: Dehydration product (common in MS and solid-state IR).

Homocoupling Byproducts: 2,2'-Diethoxy-5,5'-dichlorobiphenyl.
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Figure 1: Synthetic pathway and potential degradation to boroxine anhydride.

NMR Spectroscopy Data
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The nuclear magnetic resonance (NMR) data provided below is standardized for DMSO-d₆.

This solvent is preferred over CDCl₃ because it stabilizes the boronic acid monomer via

hydrogen bonding, preventing the formation of boroxine anhydrides which complicate spectral

interpretation.

¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by a distinct AMX spin system in the aromatic region and the

ethyl group signals.

Shift (δ ppm) Multiplicity Integration
Coupling

(Hz)
Assignment

Structural

Context

8.10 Broad Singlet 2H - B(OH)₂

Boronic acid

hydroxyls

(exchangeabl

e with D₂O)

7.55 Doublet (d) 1H J = 2.6 Ar-H6

Ortho to

Boron;

deshielded by

B(OH)₂

7.42
Doublet of

Doublets (dd)
1H J = 8.8, 2.6 Ar-H4

Meta to

Boron; Ortho

to Chlorine

7.02 Doublet (d) 1H J = 8.8 Ar-H3

Ortho to

Ethoxy;

shielded by

electron-

donating OEt

4.06 Quartet (q) 2H J = 7.0 -OCH₂CH₃
Methylene of

ethoxy group

1.32 Triplet (t) 3H J = 7.0 -OCH₂CH₃
Methyl of

ethoxy group

Critical Interpretation Notes:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588029?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H6 vs. H3: H6 is significantly deshielded (downfield) due to the proximity of the electron-

deficient boron atom and the inductive effect of the chlorine. H3 is shielded (upfield) by the

strong mesomeric donation of the ortho-ethoxy group.

Solvent Peak: Residual DMSO-d₅ appears at 2.50 ppm; Water at ~3.33 ppm.

¹³C NMR (100 MHz, DMSO-d₆)
Aromatic Carbons: ~158.5 (C-O), ~134.0 (C-Cl), ~131.5 (C-6), ~130.0 (C-4), ~124.5 (C-1,

Broad/Weak due to Boron), ~113.5 (C-3).

Aliphatic Carbons: ~64.2 (-OCH₂-), ~14.6 (-CH₃).

Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" identity check. The presence of both O-H and

B-O stretches is diagnostic.
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Wavenumber (cm⁻¹) Vibration Mode Functional Group Diagnostic Value

3200–3450 O-H Stretch (Broad) Boronic Acid

Confirms "Acid" form

(vs. Ester). Broadness

indicates H-bonding.

3050–3080 C-H Stretch Aromatic Ring
Weak signals typical

of arenes.

2980, 2870 C-H Stretch Alkyl (Ethyl)

Distinct aliphatic

signals from the

ethoxy tail.

1600, 1475 C=C Stretch Aromatic Ring
Skeletal vibrations of

the benzene ring.

1340–1380 B-O Stretch C-B-O Bond

Strong, characteristic

band for boronic

acids.

1230–1250 C-O Stretch Aryl Ether
Strong antisymmetric

stretch of Ar-O-C.

800–850 C-Cl Stretch Aryl Chloride

Fingerprint region

confirmation of

chlorination.

Mass Spectrometry (MS)
Boronic acids are challenging in MS due to their tendency to dehydrate or form esters with

solvents (e.g., methanol).

Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻ is preferred.

Molecular Ion:

Expected [M-H]⁻:m/z 199.0 (for ³⁵Cl, ¹¹B).

Isotope Pattern:
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The interplay of Chlorine (³⁵Cl/³⁷Cl ≈ 3:[3]1) and Boron (¹⁰B/¹¹B ≈ 1:4) creates a unique

cluster.

Base Peak (M): 100% (³⁵Cl, ¹¹B)

M-1: ~25% (³⁵Cl, ¹⁰B)

M+2: ~33% (³⁷Cl, ¹¹B)

GC-MS Note: Direct injection often leads to thermal dehydration. The spectrum will typically

show the boroxine (trimer) peak or the dehydrated monomer. Derivatization with pinacol is

recommended for accurate GC-MS quantitation.

Experimental Protocol: Purity Analysis
To validate the quality of a batch for drug development use, follow this self-validating protocol.

Step 1: Sample Preparation

Dissolve 10 mg of 5-Chloro-2-ethoxyphenylboronic acid in 0.6 mL of DMSO-d₆.

Note: Do not use CDCl₃ unless the sample is strictly dry; moisture in CDCl₃ causes line

broadening of the boronic acid protons.

Step 2: Acquisition

Run ¹H NMR (minimum 16 scans).

Run ¹⁹F NMR (if available) to rule out fluorinated impurities from cross-contamination in

shared synthesis hoods.

Step 3: Integration Check

Calibrate the -CH₃ triplet at 1.32 ppm to Integral = 3.00.

Verify the aromatic region integrates to exactly 3.00 (1:1:1 ratio).

Pass Criteria: No extra doublets in the 6.8–7.6 ppm region (indicates isomeric impurities like

the 4-chloro isomer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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